molecular formula C17H13BrFN3O B2900358 1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899999-84-9

1-(4-bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2900358
CAS No.: 899999-84-9
M. Wt: 374.213
InChI Key: VJKYNXKGBHKMAT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a pyrazinone derivative featuring a 4-bromophenyl substituent at position 1 and a 4-fluorobenzylamino group at position 2. The pyrazinone core is a six-membered heterocyclic ring containing two nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-fluorophenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O/c18-13-3-7-15(8-4-13)22-10-9-20-16(17(22)23)21-11-12-1-5-14(19)6-2-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKYNXKGBHKMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Functional Groups Potential Applications
Target Compound C₁₇H₁₄BrFN₃O 1: 4-bromophenyl; 3: 4-fluorobenzylamino Bromophenyl, fluorobenzyl, pyrazinone Drug discovery (kinase inhibition, receptor binding)
ChemDiv G194-0571 () C₂₀H₁₇BrN₄O 1: 4-bromophenyl; 3: 2-(1H-indol-3-yl)ethylamino Bromophenyl, indole-ethylamino, pyrazinone High-throughput screening (e.g., anticancer agents)
1-Methyl-3-{[(morpholin-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one () C₁₀H₁₆N₄O₂ 1: Methyl; 3: morpholinylmethylamino Morpholine, pyrazinone Solubility enhancement, CNS-targeted therapies
Example 60 Patent Compound () C₂₈H₁₉F₂N₅O₄S Complex pyrazolo-pyrimidinyl and chromenone core Fluorophenyl, sulfonamide, pyrazolo-pyrimidine Kinase inhibitors (e.g., PI3K/mTOR pathways)

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s bromophenyl group increases lipophilicity compared to the methyl group in ’s morpholine derivative. This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding and Electronic Effects: The fluorobenzylamino group in the target compound may engage in weak hydrogen bonds (C–H···F interactions) or act as a hydrogen bond acceptor due to fluorine’s electronegativity .

Steric Considerations :

  • The bulkier bromophenyl substituent in the target compound vs. the methyl group in ’s analogue could impose steric hindrance, affecting binding to compact active sites.

Hydrogen Bonding Patterns and Crystallography

Using graph set analysis (), the target compound’s fluorobenzylamino group is predicted to form S(6) motifs (single hydrogen-bonded chains) via N–H···O or N–H···F interactions. In contrast:

  • The morpholine derivative () may form R₂²(8) motifs (eight-membered rings) due to its cyclic ether and amine groups .
  • The indole-containing analogue () could exhibit C(4) chains through indole N–H···O interactions with the pyrazinone carbonyl .

Crystallographic data for these compounds (if solved via SHELX, as in ) would clarify packing efficiencies and polymorphism risks, critical for formulation .

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